2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and an acetonitrile group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . Another approach includes the use of electrochemical methods with acetic acid as an electrolyte, which offers a cleaner reaction pattern with minimal impurity formation .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of scalable and robust synthetic techniques. Electrochemical methods, as mentioned earlier, are particularly advantageous for industrial applications due to their high atom economy and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole core can interact with enzyme active sites. These interactions can modulate the function of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Shares the benzoxazole core but lacks the aminomethyl and acetonitrile groups.
2-(Chloromethyl)benzo[d]imidazole: Contains a similar heterocyclic structure but with a different substituent at the 2-position.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with a thiol group at the 2-position.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminomethyl and acetonitrile groups allows for a broader range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3,6,12H2 |
InChI Key |
VQCIWVVNCIFQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)CN |
Origin of Product |
United States |
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